(3R)-oxolan-3-ylmethanamine hydrochloride CAS number and chemical identifiers
(3R)-oxolan-3-ylmethanamine hydrochloride CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of (3R)-oxolan-3-ylmethanamine hydrochloride , a critical chiral building block in modern medicinal chemistry.
Advanced Chiral Scaffolds for Drug Discovery
Executive Summary
(3R)-Oxolan-3-ylmethanamine hydrochloride (also known as (R)-(tetrahydrofuran-3-yl)methanamine hydrochloride) is a high-value chiral heterocycle used primarily as a fragment in Structure-Activity Relationship (SAR) studies. Its core structure—a saturated oxygen heterocycle bearing a primary amine—serves as a bioisostere for proline or cyclopentyl amines, offering improved aqueous solubility and metabolic stability due to the ether oxygen's inductive effects and hydrogen-bond accepting capability. This guide details its chemical identity, synthesis pathways, and application in kinase inhibitor and neonicotinoid design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound is the hydrochloride salt of the (3R)-enantiomer of tetrahydrofuran-3-ylmethanamine.[1] The (3R) configuration is critical for stereoselective binding in protein pockets, distinguishing it from its (3S) antipode and the racemic mixture often found in agrochemicals like Dinotefuran.
Table 1: Chemical Identifiers
| Property | Detail |
| Common Name | (3R)-Oxolan-3-ylmethanamine hydrochloride |
| Synonyms | (R)-(Tetrahydrofuran-3-yl)methanamine HCl; (R)-3-(Aminomethyl)tetrahydrofuran HCl |
| CAS Number | 1400744-17-3 (Specific (R)-HCl salt) |
| Related CAS | 165253-31-6 (Racemic Free Base); 1048962-84-0 ((S)-Isomer) |
| Molecular Formula | C₅H₁₁NO[2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |
| SMILES | Cl.NC[C@H]1CCOC1 |
| InChI Key | CINJIXGRSTYIHP-UHFFFAOYSA-N (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, and Methanol |
Structural Analysis
The tetrahydrofuran (THF) ring exists in a puckered envelope conformation. The exocyclic methylamine group at the C3 position allows for rotational freedom, enabling the amine to orient itself for optimal hydrogen bonding within a receptor active site.
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Polarity: The ring oxygen lowers the logP compared to the carbocyclic analog (cyclopentyl), enhancing water solubility.
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Basicity: The amine is protonated at physiological pH (pKa ~9-10), forming a cation that can engage in electrostatic interactions (salt bridges) with aspartate or glutamate residues in target proteins.
Synthesis & Manufacturing Methodologies
The synthesis of the enantiopure (3R) isomer requires chiral pool precursors or asymmetric catalysis, as separation from the racemate is inefficient.
Route A: From (R)-Tetrahydrofuran-3-carboxylic Acid (Preferred)
This route maintains stereochemical integrity by starting with the commercially available chiral acid.
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Amidation: (R)-Tetrahydrofuran-3-carboxylic acid is activated (e.g., with Thionyl Chloride or CDI) and reacted with ammonia to form the primary amide.
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Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) to yield the amine.[10][6][7][9]
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Salt Formation: The crude amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.
Route B: Chiral Pool Synthesis from (S)-Malic Acid
A classical approach that builds the THF ring from an acyclic precursor.
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Reduction: (S)-Malic acid is reduced to (S)-1,2,4-butanetriol.
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Cyclization: Acid-catalyzed cyclization yields (S)-3-hydroxytetrahydrofuran.
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Inversion & Substitution: The hydroxyl group is converted to a leaving group (Tosylate/Mesylate), displaced by cyanide (inversion of configuration to R), and reduced to the amine. Alternatively, a Mitsunobu reaction with phthalimide followed by hydrazine deprotection can be used.
Visualization: Synthesis Workflow
The following diagram illustrates the retrosynthetic logic and forward synthesis for the (3R) isomer.
Figure 1: Synthetic pathways for (3R)-oxolan-3-ylmethanamine HCl, highlighting the retention of stereochemistry from chiral acid precursors.
Applications in Drug Discovery[1][2][7]
The (3R)-oxolan-3-ylmethanamine moiety is a "privileged scaffold" fragment. It is frequently employed to modulate the physicochemical properties of lead compounds.
Kinase Inhibitors
In oncology, this fragment is used to target the ATP-binding pocket of kinases. The ether oxygen can accept a hydrogen bond from the kinase hinge region or solvating water molecules, while the amine (often functionalized into an amide or urea) interacts with the catalytic lysine or aspartate.
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Example: Synthesis of 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivatives for leukemia treatment utilizes this amine to improve solubility and target selectivity [1].
Neonicotinoid Analogs
While the commercial insecticide Dinotefuran typically contains a racemic tetrahydrofuran-3-ylmethyl moiety, chiral studies have shown that specific enantiomers can exhibit differential binding affinities to nicotinic acetylcholine receptors (nAChRs). The (3R)-isomer serves as a vital tool compound for dissecting these stereochemical requirements.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<150 Da) and specific 3D vector, it is an ideal "fragment" for screening libraries. It allows medicinal chemists to explore the "ether space" of a binding pocket, replacing more hydrophobic cyclopentyl or cyclohexyl groups to lower logD and improve metabolic clearance.
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore mapping of the (3R)-oxolan-3-ylmethanamine scaffold showing key interaction points.
Handling, Stability, and Safety
Experimental Protocols
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.
-
Handling: Wear standard PPE (gloves, goggles, lab coat). As an amine salt, it may cause skin and eye irritation (H315, H319).
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Analytical Validation
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1H NMR (D₂O/DMSO-d₆): Look for the diagnostic multiplets of the THF ring protons (1.5–4.0 ppm) and the doublet/singlet of the exocyclic methylene group (-CH₂-N) around 2.8–3.0 ppm.
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Chiral HPLC: Verification of enantiomeric excess (ee) is crucial. Columns such as Chiralpak AD-H or OD-H are typically used with alkane/alcohol mobile phases.
References
-
Patent: 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivatives for treating leukemia, lymphoma and solid tumors. CN111936496A. (Mentions use of CAS 1400744-17-3 as a starting material).
-
Chemical Supplier Data: Product Specification: (R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride.[1] AChemBlock. (Source for CAS 1400744-17-3 confirmation).[1]
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General Synthesis Context: Synthesis of 3-aminomethyl tetrahydrofuran. LookChem/ChemicalBook Data for CAS 165253-31-6.
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Medicinal Chemistry Context: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025.[11] (Context for THF scaffolds in drug design).
Sources
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- 2. Oxolanes | Fisher Scientific [fishersci.com]
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- 4. CAS 158144-17-3: 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide [cymitquimica.com]
- 5. chembk.com [chembk.com]
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- 7. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 8. PubChemLite - (oxolan-3-yl)methanamine hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 9. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
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